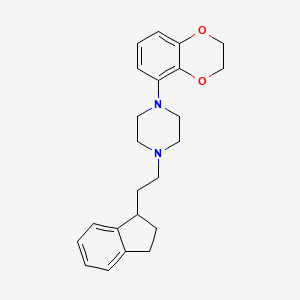

4-(Benzodioxan-5-yl)-1-(2-(indan-1-yl)ethyl)piperazine

Beschreibung

Eigenschaften

CAS-Nummer |

153607-45-5 |

|---|---|

Molekularformel |

C23H28N2O2 |

Molekulargewicht |

364.5 g/mol |

IUPAC-Name |

1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[2-(2,3-dihydro-1H-inden-1-yl)ethyl]piperazine |

InChI |

InChI=1S/C23H28N2O2/c1-2-5-20-18(4-1)8-9-19(20)10-11-24-12-14-25(15-13-24)21-6-3-7-22-23(21)27-17-16-26-22/h1-7,19H,8-17H2 |

InChI-Schlüssel |

OARKPUCUFAIZCW-UHFFFAOYSA-N |

SMILES |

C1CC2=CC=CC=C2C1CCN3CCN(CC3)C4=C5C(=CC=C4)OCCO5 |

Kanonische SMILES |

C1CC2=CC=CC=C2C1CCN3CCN(CC3)C4=C5C(=CC=C4)OCCO5 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

4-(benzodioxan-5-yl)-1-(2-(indan-1-yl)ethyl)piperazine S 15931 S-15931 S15931 |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

S 15931 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Ersatz eines Atoms oder einer Atomgruppe durch ein anderes. Übliche Reagenzien sind Halogene und Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

Research indicates that 4-(Benzodioxan-5-yl)-1-(2-(indan-1-yl)ethyl)piperazine acts as a partial agonist at serotonin 5-HT_1A receptors. This interaction suggests potential applications in treating anxiety and depression by enhancing serotonergic transmission. A study demonstrated that this compound could elevate acetylcholine levels in the brain, potentially improving cognitive function and memory in rodent models .

Antidepressant Effects

The compound has been evaluated for its antidepressant-like effects in various animal models. The results indicated that it could significantly reduce immobility time in forced swim tests, a common measure of antidepressant efficacy. This suggests that the compound may modulate neurotransmitter systems involved in mood regulation.

Cognitive Enhancement

Studies have shown that 4-(Benzodioxan-5-yl)-1-(2-(indan-1-yl)ethyl)piperazine enhances cholinergic transmission, which is crucial for learning and memory processes. This effect was observed in behavioral tests where treated rodents displayed improved performance compared to control groups .

Case Study 1: Cognitive Function Improvement

A study published in the Journal of Pharmacology and Experimental Therapeutics investigated the effects of this compound on cognitive function. Rodents were administered varying doses, and subsequent behavioral tests indicated significant improvements in memory retention and learning capabilities. The study concluded that the compound's action on serotonin receptors might be responsible for these cognitive enhancements.

Case Study 2: Serotonergic Modulation

Another research effort focused on the serotonergic modulation properties of the compound. The findings suggested that it not only acts as a partial agonist but also exhibits antagonist properties at higher concentrations, indicating a complex interaction with serotonin receptors that could be leveraged for therapeutic purposes in mood disorders .

Data Tables

Table 1: Summary of Biological Activities

Table 2: Mechanism of Action

| Mechanism | Description |

|---|---|

| Serotonin Receptor Agonism | Enhances serotonergic transmission |

| Cholinergic Transmission | Increases acetylcholine levels |

| Behavioral Effects | Improves performance in cognitive tasks |

Wirkmechanismus

S 15931 exerts its effects by acting as an agonist for the serotonin 1A receptor (5-HT1A receptor) and an antagonist for postsynaptic 5-HT1A receptors . This dual action helps modulate the levels of serotonin in the brain, which is crucial for regulating mood, anxiety, and other psychological functions .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

S15931 belongs to a class of benzodioxopiperazines, including S14489 and S15535 , which share a core piperazine-benzodioxan scaffold but differ in substituents (Table 1).

Table 1: Structural and Pharmacological Comparison

| Compound | Substituent | 5-HT1A pKi | Postsynaptic Activity | Autoreceptor Activity |

|---|---|---|---|---|

| S15931 | 2-(indan-1-yl)ethyl | 8.9 | Antagonist | Agonist |

| S14489 | 2-(benzocyclobutane-1-yl)ethyl | 9.2 | Antagonist | Agonist |

| S15535 | indan-2-yl | 8.8 | Antagonist | Agonist |

| Eltoprazine | - | 8.0 | Partial Agonist | Partial Agonist |

| NAN-190 | - | 9.2 | Partial Agonist | Agonist |

| MDL 73005 EF | - | 8.9 | Partial Agonist | Agonist |

Key Observations :

- Affinity : S15931 (pKi = 8.9) shows comparable 5-HT1A binding affinity to S14489 (9.2) and S15535 (8.8), but significantly higher than eltoprazine (8.0) .

- Functional Activity : Unlike partial agonists like eltoprazine, NAN-190, and MDL 73005 EF, S15931 and its analogues fully antagonize postsynaptic 5-HT1A-mediated effects (e.g., hypothermia, flat-body posture) induced by 8-OH-DPAT, a 5-HT1A agonist .

- Autoreceptor Agonism : S15931, S14489, and S15535 suppress serotonergic neuron firing in the dorsal raphe nucleus (DRN) and inhibit striatal 5-hydroxytryptophan accumulation, confirming autoreceptor agonism. This contrasts with WAY 100,135 and spiperone, which lack autoreceptor activity .

Selectivity Profile

S15931 demonstrates exceptional selectivity for 5-HT1A over other serotonin receptor subtypes (5-HT1B, 5-HT1C, 5-HT1D, 5-HT2, 5-HT3), with 50–1000-fold lower affinity for these off-target receptors . This selectivity surpasses that of NAN-190 and BMY 7378, which exhibit moderate activity at adrenergic or dopaminergic receptors. For example, S15535 (a close analogue) shows >100-fold lower affinity for dopamine D1/D2 and α/β-adrenoceptors, minimizing off-target side effects .

In Vivo Efficacy

Dose-Response :

- S15931 completely antagonizes 8-OH-DPAT-induced effects at doses of 0.63–10.0 mg/kg (s.c.) and 2.5–40.0 mg/kg (oral) , whereas partial agonists like eltoprazine require higher doses for incomplete effects .

- At 5-HT1A autoreceptors, S15931 inhibits DRN neuronal firing at ultra-low doses (0.005–0.100 mg/kg, i.v. ), highlighting its potency in modulating serotonin release .

Mechanistic Advantage : The dual activity of S15931 allows simultaneous blockade of postsynaptic overactivity and enhancement of serotonin release via autoreceptor desensitization , a therapeutic advantage over unidirectional agents .

Comparison with Non-Benzodioxopiperazine Compounds

- WAY 100,135 : A pure 5-HT1A antagonist lacking autoreceptor activity. While effective in blocking postsynaptic effects, it fails to modulate presynaptic autoreceptors, limiting its utility in disorders requiring serotonergic tone modulation .

- Tandospirone : A partial agonist with preferential autoreceptor activity. Unlike S15931, it weakly antagonizes postsynaptic receptors, reducing efficacy in conditions like depression .

Vorbereitungsmethoden

Die synthetischen Wege und Reaktionsbedingungen für S 15931 sind in der öffentlichen Domäne nicht leicht verfügbar. Es ist bekannt, dass die Verbindung durch eine Reihe von organischen Reaktionen synthetisiert wird, die die Bildung einer Benzodioxopiperazinstruktur beinhalten . Industrielle Produktionsverfahren würden wahrscheinlich die Optimierung dieser Synthesewege für die großtechnische Produktion beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Biologische Aktivität

4-(Benzodioxan-5-yl)-1-(2-(indan-1-yl)ethyl)piperazine, also known as S15535, is a compound that has garnered attention for its potential pharmacological properties, particularly in the context of cognitive enhancement and neuroprotection. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of 4-(Benzodioxan-5-yl)-1-(2-(indan-1-yl)ethyl)piperazine can be described by its molecular formula and a molecular weight of approximately 364.48 g/mol. The compound features a benzodioxane moiety, which is significant for its interaction with various biological targets.

Research indicates that S15535 acts primarily as a partial agonist at the serotonin 5-HT1A receptor. This interaction enhances cholinergic transmission, which is crucial for cognitive functions such as memory and learning. Notably, S15535 has demonstrated the ability to elevate acetylcholine levels in the frontal cortex and dorsal hippocampus of rodents, suggesting a role in enhancing cognitive performance (PubMed) .

Key Findings:

- Cognitive Enhancement : S15535 improved retention in social recognition tasks and reversed cognitive deficits induced by scopolamine in various behavioral paradigms, including the Morris water maze and operant delayed nonmatching tasks.

- Dose Dependency : The effects of S15535 were observed to be dose-dependent, with effective doses ranging from 0.04 to 10 mg/kg in animal models.

1. Cognitive Function

S15535 has been shown to reinforce frontocortical and hippocampal release of acetylcholine, leading to improved cognitive outcomes in multiple studies. For instance:

- In a study involving rodents, S15535 significantly enhanced performance in memory tasks when administered at specific doses (0.16 to 10.0 mg/kg) .

2. Anti-inflammatory Properties

In addition to its cognitive effects, certain derivatives of piperazine containing the benzodioxan moiety have been evaluated for their anti-inflammatory properties. Research indicates that these compounds exhibit moderate anti-inflammatory activity, suggesting potential therapeutic uses beyond cognition .

3. Antioxidant Activity

Some studies have explored the antioxidant capabilities of related benzodioxane derivatives, indicating that modifications can lead to varying degrees of antioxidant activity compared to standard drugs .

Comparative Table of Biological Activities

Case Studies

Several case studies have highlighted the efficacy of S15535 in preclinical settings:

- A study demonstrated that S15535 could reverse amnesic effects induced by scopolamine, indicating its potential utility in treating cognitive impairments associated with neurodegenerative diseases.

- Another investigation assessed the compound's impact on spatial learning tasks, showing significant improvements in performance metrics when compared to control groups.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 4-(Benzodioxan-5-yl)-1-(2-(indan-1-yl)ethyl)piperazine?

The synthesis of piperazine derivatives typically involves multi-step reactions with careful control of substituent coupling. For example, analogous compounds like 1-(1,3-benzodioxol-5-ylmethyl)piperazine derivatives are synthesized via sequential alkylation/sulfonylation under inert atmospheres, using polar aprotic solvents (e.g., DCM) and bases like N,N-diisopropylethylamine to minimize side reactions . Reaction time and temperature (e.g., reflux in acetic acid for 6–9 hours) are critical for achieving >80% purity, as shown in piperazine-thiazolidinone hybrids . Optimization should include TLC monitoring and recrystallization from dioxane or ether .

Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?

Structural validation requires orthogonal methods:

- NMR : Assign peaks for the benzodioxan (δ 6.7–7.1 ppm, aromatic protons) and indan ethyl groups (δ 1.2–2.8 ppm, aliphatic protons) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error .

- SFC : Assess enantiomeric excess (>90% ee) if chirality is introduced during synthesis .

- HPLC : Monitor purity (>95%) using C18 columns and methanol/water gradients .

Basic: How should researchers design initial biological activity screens for this compound?

Prioritize assays based on structural analogs:

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7), referencing piperazine-Mannich bases with IC50 values <10 μM .

- Enzyme inhibition : Test against carbonic anhydrase isoforms (hCA I/II) via esterase activity assays, comparing to acetazolamide as a positive control .

- Receptor binding : Screen for dopamine D3/D2 selectivity using radioligand displacement, as seen in diamino-butylbenzamide derivatives .

Advanced: What methodologies resolve contradictions between in vitro and in vivo efficacy data?

Discrepancies may arise from pharmacokinetic limitations. Strategies include:

- Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated) .

- Plasma protein binding : Measure unbound fraction via equilibrium dialysis; >90% binding suggests poor tissue penetration .

- Orthogonal in vivo models : Compare subcutaneous vs. intravenous administration in rodent xenografts to assess bioavailability .

Advanced: How can structure-activity relationship (SAR) studies improve target selectivity?

SAR for piperazine derivatives focuses on substituent effects:

- Benzodioxan position : Para-substitution (e.g., 5-yl) enhances hCA II inhibition vs. meta-substitution .

- Indan ethyl chain : Lengthening the alkyl spacer (e.g., from ethyl to propyl) reduces dopamine D3 affinity by 10-fold .

- Electron-withdrawing groups : Nitro or sulfonyl groups (e.g., in nitrophenylsulfonyl derivatives) improve anticancer activity but increase cytotoxicity .

Advanced: What experimental designs mitigate off-target effects in kinase inhibition studies?

- Kinase profiling panels : Screen against 50+ kinases (e.g., tyrosine kinases, MAPKs) to identify cross-reactivity .

- Co-crystallography : Resolve binding modes with target kinases (e.g., WDR5) to guide rational modifications .

- Fragment replacement : Replace 4-fluorobenzyl groups with bulkier substituents (e.g., diphenylacetyl) to sterically block off-target binding .

Advanced: How should researchers address stability issues during long-term storage?

- Lyophilization : Store as a hydrochloride salt under argon at -20°C to prevent hydrolysis .

- Degradation monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC to detect impurities (>2% degradation warrants reformulation) .

Advanced: What computational tools predict the compound’s interaction with neurological targets?

- Molecular docking : Use AutoDock Vina to model binding to dopamine D3 receptors, referencing 1-(4-fluorobenzyl)piperazine derivatives with ΔG < -8 kcal/mol .

- MD simulations : Analyze piperazine ring flexibility in aqueous environments (e.g., RMSD < 2 Å over 100 ns) to assess conformational stability .

- QSAR models : Train on datasets of 5-arylideneimidazolones to predict logP and BBB permeability .

Advanced: How can enantiomeric impurities impact pharmacological outcomes, and how are they quantified?

- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with heptane/ethanol to resolve enantiomers .

- Pharmacological impact : Minor enantiomers (e.g., R-configuration in 2-phenylpiperazines) show 50% lower D3 receptor affinity, necessitating >98% ee for in vivo studies .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

- CRISPR-Cas9 knockout : Silence target genes (e.g., hCA II) in cell lines to confirm on-target effects .

- Thermal proteome profiling : Identify engaged proteins by monitoring thermal shifts in cell lysates .

- Metabolomics : Track downstream metabolites (e.g., indan-derived acids) via LC-MS to map metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.